
(R)-1-(4-Methoxy-2-methylphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(4-methoxy-2-methylphenyl)ethan-1-amine: is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-methoxy-2-methylphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-methoxy-2-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine via a reductive amination process. This involves the reaction of the alcohol with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(4-methoxy-2-methylphenyl)ethan-1-amine may involve more scalable and cost-effective methods. These could include:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to facilitate the reduction steps.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-methoxy-2-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(4-methoxy-2-methylphenyl)ethan-1-amine is used as a chiral building block for the synthesis of more complex molecules. Its enantiomeric purity makes it valuable for asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound can be used to study the effects of chiral amines on biological systems. It may serve as a model compound for investigating enzyme-substrate interactions and receptor binding studies.
Medicine
In medicinal chemistry, (1R)-1-(4-methoxy-2-methylphenyl)ethan-1-amine is explored for its potential pharmacological properties. It may act as a precursor for the synthesis of pharmaceutical agents with therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-methoxy-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may act as a substrate or inhibitor for certain enzymes, affecting their catalytic activity.
Receptors: It may bind to specific receptors, modulating their signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(4-methoxy-2-methylphenyl)ethan-1-amine: The enantiomer of the compound, differing in its chiral configuration.
4-methoxy-2-methylphenylamine: Lacks the ethan-1-amine side chain, resulting in different chemical properties.
(1R)-1-(4-methoxyphenyl)ethan-1-amine: Similar structure but without the methyl group on the aromatic ring.
Uniqueness
(1R)-1-(4-methoxy-2-methylphenyl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both methoxy and methyl groups on the aromatic ring. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(1R)-1-(4-methoxy-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-7-6-9(12-3)4-5-10(7)8(2)11/h4-6,8H,11H2,1-3H3/t8-/m1/s1 |
InChI Key |
TULBTTCIAPRWFC-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)[C@@H](C)N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



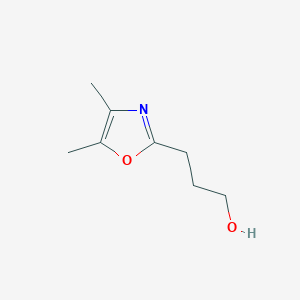
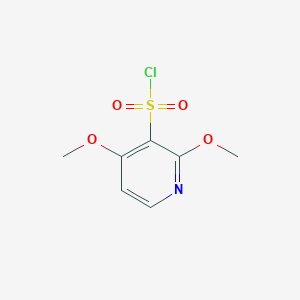

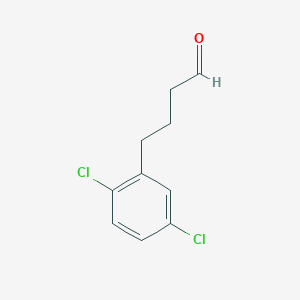

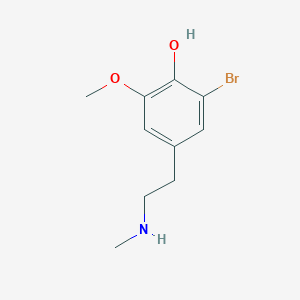
![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)
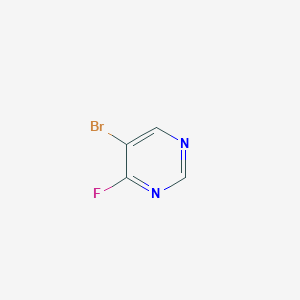


![2-[2-(Trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13602991.png)


